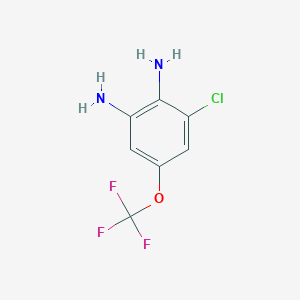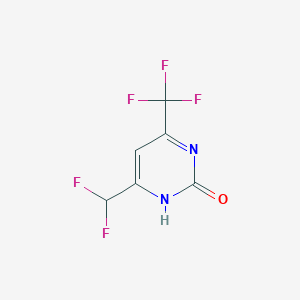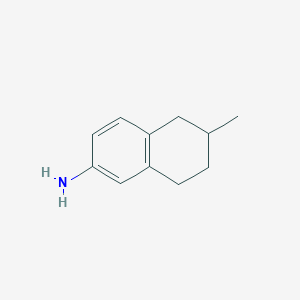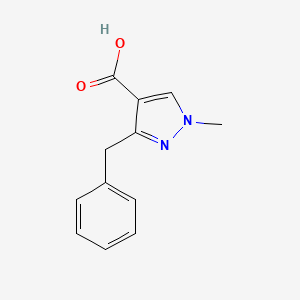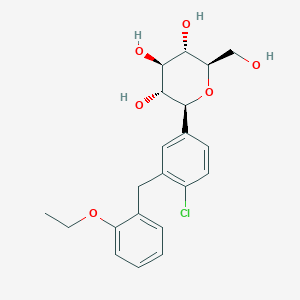
2-Chloro-N-methyl-N-(2-nitrophenyl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Acetamide, 2-chloro-N-methyl-N-(2-nitrophenyl)- is an organic compound with the molecular formula C9H9ClN2O3 It is a derivative of acetamide, featuring a chloro group, a methyl group, and a nitrophenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Acetamide, 2-chloro-N-methyl-N-(2-nitrophenyl)- typically involves a multi-step process. One common method starts with the acyl chlorination of p-nitroaniline using chloroacetic acid to form 2-chloro-N-p-nitrophenylacetamide. This intermediate is then subjected to methylation using a methylating agent to yield the final product . The reaction conditions are generally mild, making this method suitable for large-scale production.
Industrial Production Methods
In industrial settings, the production of Acetamide, 2-chloro-N-methyl-N-(2-nitrophenyl)- follows similar synthetic routes but on a larger scale. The raw materials used are readily available, and the reactions are controlled to ensure high yield and purity. The process involves standard organic synthesis techniques, including acyl chlorination and methylation, under controlled temperature and pressure conditions .
Chemical Reactions Analysis
Types of Reactions
Acetamide, 2-chloro-N-methyl-N-(2-nitrophenyl)- undergoes various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted by other nucleophiles.
Reduction Reactions: The nitro group can be reduced to an amine group.
Oxidation Reactions: The compound can undergo oxidation under specific conditions.
Common Reagents and Conditions
Substitution: Reagents such as sodium hydroxide or potassium hydroxide in aqueous or alcoholic solutions.
Reduction: Catalysts like palladium on carbon (Pd/C) in the presence of hydrogen gas.
Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide.
Major Products
Substitution: Products depend on the nucleophile used.
Reduction: The major product is the corresponding amine derivative.
Scientific Research Applications
Acetamide, 2-chloro-N-methyl-N-(2-nitrophenyl)- is used in various scientific research applications:
Chemistry: As a synthetic intermediate in the preparation of more complex molecules.
Biology: In studies involving enzyme inhibition and protein interactions.
Medicine: As a potential therapeutic agent in the development of new drugs.
Industry: In the synthesis of materials with specific properties, such as polymers and coatings
Mechanism of Action
The mechanism of action of Acetamide, 2-chloro-N-methyl-N-(2-nitrophenyl)- involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit specific enzymes by binding to their active sites, thereby blocking their activity. This inhibition can affect various biochemical pathways, leading to changes in cellular functions. The exact molecular targets and pathways depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
- 2-Chloro-N-methyl-N-(4-nitrophenyl)acetamide
- Phenoxy acetamide derivatives
- Chloroacetamide derivatives
Uniqueness
Acetamide, 2-chloro-N-methyl-N-(2-nitrophenyl)- is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and selectivity in chemical reactions, as well as unique biological activities .
Properties
CAS No. |
2653-15-8 |
|---|---|
Molecular Formula |
C9H9ClN2O3 |
Molecular Weight |
228.63 g/mol |
IUPAC Name |
2-chloro-N-methyl-N-(2-nitrophenyl)acetamide |
InChI |
InChI=1S/C9H9ClN2O3/c1-11(9(13)6-10)7-4-2-3-5-8(7)12(14)15/h2-5H,6H2,1H3 |
InChI Key |
YPNBIJYNBMGBTB-UHFFFAOYSA-N |
Canonical SMILES |
CN(C1=CC=CC=C1[N+](=O)[O-])C(=O)CCl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![1-[2-[4-[[[3-[[[[2-(Heptylthio)ethyl]amino]carbonyl]amino]phenyl]sulfonyl]amino]phenyl]hydrazide] 2,2,3,3-Tetrafluoro-butanedioic Acid](/img/structure/B13431115.png)
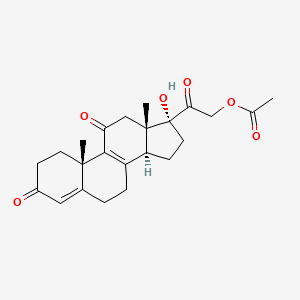
![N-[4-[2-(2,4-Diamino-7-pteridinyl)ethyl]benzoyl]-L-glutamic Acid](/img/structure/B13431126.png)
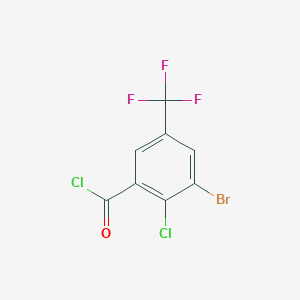
![6-Methoxy-N-methyl-3-[1-(2-pyridinyl)ethyl]-1H-indene-2-ethanamine](/img/structure/B13431136.png)

![1-[(2-Imino-3-methyl-1,2-dihydropyridin-1-yl)methyl]cyclobutan-1-ol](/img/structure/B13431149.png)
